6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine
Overview
Description
6-Chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine, also known as 6-chloro-2-oxo-N-methylpyridin-2-amine, is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This compound has been studied extensively for its potential applications in a wide range of fields, including medicinal chemistry, agrochemistry, and biotechnology. In
Mechanism Of Action
The mechanism of action of 6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the target molecule. This reaction results in the formation of a covalent bond between the two molecules, which is then stabilized by the formation of hydrogen bonds.
Biochemical And Physiological Effects
The biochemical and physiological effects of 6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine are not well understood. However, it is believed that the compound may have anti-inflammatory and anti-bacterial effects. In addition, this compound may also have anti-fungal and anti-viral effects.
Advantages And Limitations For Lab Experiments
The advantages of using 6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, this compound is relatively stable and is not toxic. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is not very soluble in water and can be difficult to purify.
Future Directions
The future directions for 6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine include further research into its potential applications in medicinal chemistry, agrochemistry, and biotechnology. In addition, further research into its biochemical and physiological effects is needed. Furthermore, research into its potential use in the synthesis of polymers and other heterocyclic compounds is also necessary. Finally, research into its mechanism of action and its potential toxicity should also be conducted.
Scientific Research Applications
6-Chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine has been studied extensively for its potential applications in a wide range of scientific research fields. This compound has been used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as anti-inflammatory agents, insecticides, fungicides, and herbicides. It has also been used in the synthesis of various heterocyclic compounds, such as pyridazines, pyridines, and pyrrolidines. In addition, this compound has been used in the synthesis of various polymers, such as polyamides, polyimides, and polyurethanes.
properties
IUPAC Name |
6-chloro-N-(oxolan-2-ylmethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-4-1-5-10(13-9)12-7-8-3-2-6-14-8/h1,4-5,8H,2-3,6-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIJOIUDNHQPIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyridin-2-amine | |
CAS RN |
1220035-67-5 | |
Record name | 6-Chloro-N-[(tetrahydro-2-furanyl)methyl]-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220035-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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